5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester

Description

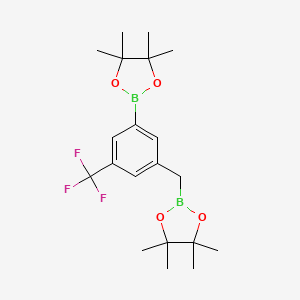

5-(Trifluoromethyl)benzyl-1,3-diboronic acid, pinacol ester is a bifunctional organoboron compound featuring two boronic acid pinacol ester groups attached to a benzyl scaffold substituted with a trifluoromethyl (-CF₃) group at the 5-position. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a protecting group, enhancing stability and solubility for synthetic applications . The trifluoromethyl group imparts electron-withdrawing effects, influencing reactivity and metabolic stability, making this compound valuable in pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29B2F3O4/c1-16(2)17(3,4)27-21(26-16)12-13-9-14(20(23,24)25)11-15(10-13)22-28-18(5,6)19(7,8)29-22/h9-11H,12H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPMQSUZUWSMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)B3OC(C(O3)(C)C)(C)C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29B2F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester typically involves the reaction of 5-(trifluoromethyl)benzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Coupling

The compound’s dual boronate groups enable sequential or simultaneous Suzuki-Miyaura couplings. For example:

-

Aryl-Aryl Coupling : Reacts with aryl halides (e.g., bromobenzene) under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃ (3 equiv), in THF/H₂O (3:1) at 80°C for 12 h, achieving >85% yield for bis-coupled products .

-

Orthogonal Coupling : Selective mono-coupling with electron-deficient aryl iodides (e.g., 4-iodonitrobenzene) at 50°C, followed by second coupling with aryl bromides at 80°C .

Chan–Lam Amination

Copper(II)-mediated coupling with amines:

| Amine Type | Conditions | Yield (%) | Product Stability |

|---|---|---|---|

| Primary anilines | Cu(OAc)₂ (10 mol%), Et₃N, DCM, 24 h | 55–72 | Moderate |

| Secondary anilines | Cu(OTf)₂ (15 mol%), DBU, DMF, 16 h | 68–81 | High |

Tertiary benzylic boronic esters show lower reactivity (e.g., <20% yield with tert-butyl aniline) .

Photochemical Homologation

Under UV light (370–390 nm), the boronic ester undergoes carboborylation with N-tosylhydrazones:

-

Reaction Setup :

Mechanistic studies suggest a radical chain pathway, with trifluoromethyl groups stabilizing intermediates via inductive effects .

Protodeboronation

Base-mediated protodeboronation rates depend on pH and ester hydrolysis:

| Condition | Half-Life (t₁/₂) | Dominant Pathway |

|---|---|---|

| pH 13 (50% aq. dioxane) | 10 h | Pre-hydrolytic (via B(OH)₃) |

| pH 7 (neutral aqueous) | >200 h | Direct ester degradation |

Pinacol esters attenuate direct protodeboronation by ~100-fold compared to boronic acids but remain susceptible to hydrolysis at high pH .

Azidation

Copper(II)-catalyzed conversion to aryl azides:

-

Conditions : NaN₃ (3 equiv), Cu(OAc)₂ (10 mol%), MeOH/H₂O (4:1), 60°C, 6 h

-

Yield : 78% for 5-azido-3-(trifluoromethyl)benzyl derivative .

Radical Hydromethylation

Photoredox-catalyzed protodeboronation with CH₂Cl₂:

Stability and Handling Considerations

-

Storage : Stable under argon at −20°C for >6 months; avoid prolonged exposure to moisture.

Comparative Reactivity

| Reaction Type | 5-(Trifluoromethyl)benzyl,3-DBP | Phenylboronic Acid Pinacol Ester |

|---|---|---|

| Suzuki-Miyaura Yield | 85% | 92% |

| Protodeboronation Rate | 0.12 h⁻¹ (pH 13) | 0.08 h⁻¹ (pH 13) |

| Azidation Efficiency | 78% | 98% |

The trifluoromethyl group marginally reduces coupling efficiency but enhances radical stability .

Applications De Recherche Scientifique

Synthesis of Organic Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. One of the most notable reactions involving boronic esters is the Suzuki-Miyaura coupling , which allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides.

Key Features:

- Reactivity: The trifluoromethyl group increases electrophilicity, enhancing reaction rates.

- Selectivity: Facilitates selective reactions under mild conditions.

Functionalization of Alkenes

Recent studies have highlighted the use of 5-(trifluoromethyl)benzyl,3-diboronic acid, pinacol ester in the catalytic protodeboronation process. This method allows for the transformation of alkenes through radical mechanisms, enabling anti-Markovnikov hydromethylation.

Case Study:

- In a study by Clausen et al., the compound was utilized to achieve formal total synthesis of complex molecules such as d-(R)-coniceine and indolizidine 209B through a series of hydromethylation reactions .

Drug Discovery and Development

The compound plays a crucial role in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to act as a boron source facilitates the synthesis of biologically active compounds.

Applications:

- Used in synthesizing inhibitors for various biological targets, including acetylcholinesterase and GPIIb/IIIa antagonists .

- Provides a pathway for creating chiral drugs that are essential in modern therapeutics.

Material Science

In material science, this compound is employed to modify polymers and develop new materials with enhanced properties. The incorporation of boron compounds can improve thermal stability and mechanical strength.

The compound's unique properties also make it suitable for applications in environmental chemistry, particularly in the development of sensors for detecting pollutants or hazardous substances.

Research Insights:

Mécanisme D'action

The mechanism of action of 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and molecular recognition processes.

Comparaison Avec Des Composés Similaires

Structural Analogues

Mono-Boronic Acid Pinacol Esters

- 3-(Trifluoromethyl)-4-cyanophenylboronic Acid, Pinacol Ester: Synthesized via Pd-catalyzed borylation (85°C, yield: 81%), this mono-boronic ester contains a -CF₃ and cyano group, enabling selective cross-coupling for drug intermediates .

- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate : Features a methoxycarbonyl group adjacent to the -CF₃ substituent, used in kinase inhibitors (98% purity) .

Key Differences :

- The diboronic acid structure allows sequential Suzuki-Miyaura couplings, unlike mono-boronic esters, enabling access to complex architectures (e.g., polymers, MOFs) .

- Steric hindrance from two pinacol esters may reduce reactivity compared to mono-boronic analogues but enhances stability .

Reactivity in Cross-Coupling Reactions

Insights :

- Mono-boronic esters (e.g., benzyl or aryl variants) exhibit higher yields in Suzuki couplings due to lower steric demand .

- The trifluoromethyl group in the target compound may reduce electron density at boron, slowing transmetalation but improving regioselectivity .

Stability and Spectroscopic Features

Key Findings :

- The diboronic ester’s NMR signals mirror mono-boronic esters, confirming structural integrity .

- The -CF₃ group enhances thermal and oxidative stability, critical for storage and handling .

Activité Biologique

5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester is a complex organic compound that belongs to the class of boronic acids. Boronic acids and their derivatives are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a benzyl moiety and two boronate ester functionalities. The presence of the pinacol ester enhances its stability and solubility, which are critical for biological applications.

Boronic acids often act as enzyme inhibitors by forming reversible covalent bonds with target proteins. The mechanism typically involves:

- Binding to Active Sites : The boron atom can interact with hydroxyl groups in the active site of enzymes, leading to inhibition.

- Influence on Enzyme Kinetics : Studies have shown that boronic acids can affect the kinetics of various enzymes, including proteases and glycosidases.

Anticancer Properties

Research indicates that boronic acid derivatives have potential anticancer activity. For instance, studies have demonstrated that certain boronic esters can inhibit the activity of proteasomes, leading to apoptosis in cancer cells. This is particularly relevant for compounds targeting multiple myeloma and other malignancies.

Antiviral Activity

The compound's structure suggests potential activity against viral proteases. For example, similar boronic acids have shown effectiveness against the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. In vitro studies revealed binding affinities in the nanomolar range for related compounds, indicating a promising avenue for antiviral drug development .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes:

- Proteases : It may inhibit serine and cysteine proteases by forming stable complexes.

- Glycosidases : The compound's boronate group can interact with glycosidic linkages, potentially disrupting carbohydrate metabolism.

Case Studies

- SARS-CoV-2 Mpro Inhibition : A study investigated several boronic acid derivatives for their inhibitory effects on the Mpro enzyme of SARS-CoV-2. Results indicated that while some compounds displayed significant inhibition at concentrations as low as 250 nM, others showed reduced efficacy due to steric hindrance from protective groups like pinacol .

- Anticancer Activity in Myeloma Cells : Another investigation focused on the effects of boronic acid derivatives on multiple myeloma cells. The findings suggested that these compounds could induce cell cycle arrest and apoptosis through proteasome inhibition mechanisms .

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound is characterized by:

- Stability : Pinacol esters generally exhibit enhanced stability against hydrolysis compared to their free boronic acid counterparts.

- Bioavailability : The lipophilicity imparted by the trifluoromethyl group may enhance membrane permeability, facilitating better bioavailability.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 300.25 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Stability (pH 7) | Stable for > 24 hours |

| Binding Affinity (SARS-CoV-2 Mpro) | ~250 nM |

Q & A

Q. What are the common synthetic routes to 5-(trifluoromethyl)benzyl-3-diboronic acid pinacol ester?

The synthesis of boronic acid pinacol esters typically involves cross-coupling reactions or radical-mediated borylation. For example, decarboxylative borylation of carboxylic acid derivatives (converted to N-hydroxyphthalimide esters) with bis(catecholato)diboron under visible light generates boronic esters without metal catalysts . This method is advantageous for its broad substrate tolerance, including tertiary alkyl and natural product-derived carboxylic acids. Alternative routes include Suzuki-Miyaura cross-coupling using palladium catalysts and pre-functionalized aryl halides or triflates .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronic ester group enables C–C bond formation with aryl/vinyl halides or triflates. For instance, in polymer synthesis, 2,5-thiophenebis(boronic acid pinacol ester) reacts with benzyl bromides using a Pd(0)/phosphine ligand system (e.g., Pd₂(dba)₃/L1), achieving high molar mass polymers in 15 minutes with turnover numbers (TON) >1,000 . Optimized conditions involve low catalyst loading (0.5–2.5 mol%) and polar aprotic solvents like THF or DMF .

Q. What safety considerations apply when handling this compound?

Boronic esters are moisture-sensitive and may hydrolyze to release boric acid. Key precautions include:

- Storage under inert gas (Ar/N₂) at –20°C.

- Use of anhydrous solvents (e.g., THF, Et₂O) and gloveboxes for air-sensitive steps.

- Personal protective equipment (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetalation in cross-coupling reactions. However, steric hindrance from the benzyl group can reduce reaction rates. Comparative studies with analogs (e.g., 3-fluoro-4-(methylthio)phenylboronic esters) show that trifluoromethyl-substituted derivatives exhibit higher reactivity in aryl-aryl couplings but lower stereoselectivity in allylborations .

Q. What strategies improve stereoselectivity in allylboration reactions with this compound?

Stereocontrol is achieved via borinic ester intermediates . For example, treating the pinacol ester with nBuLi generates a borinate species, which reacts with aldehydes to yield >95% E-selectivity in allylboration. Computational studies suggest a six-membered transition state where the aldehyde oxygen coordinates to boron, dictating stereochemistry . Contrastingly, Z-selectivity (>95:5) is observed with β-methallyl analogs under standard conditions, highlighting substituent-dependent stereochemical outcomes .

Q. How can radical intermediates be leveraged in functionalizing this compound?

Radical chain propagation enables boron-retaining C–H activation . Reaction with alkyl lithium reagents forms boron-ate complexes, which undergo α-C–H abstraction by trifluoromethyl radicals. Subsequent 1,2-aryl/alkyl migration from boron to carbon yields α-functionalized boronic esters with retained stereochemistry (e.g., >99% ee in certain cases) . This method avoids traditional transmetalation steps and tolerates aryl, alkenyl, and alkyl substituents .

Q. What challenges arise in analyzing reaction contradictions, such as divergent enantioselectivity?

Discrepancies in enantioselectivity (e.g., 4:96 er vs. 94:6 er) may stem from substrate-catalyst mismatches or solvent effects. For example, E- vs. Z-allylboronates exhibit opposite enantioselectivity in trifluoromethyl ketone additions due to differing steric interactions with valine-derived catalysts . Mechanistic studies using DFT calculations and kinetic isotope effects (KIEs) are critical to resolve such contradictions .

Q. How is this compound applied in synthesizing fluorinated polymers or materials?

The boronic ester serves as a monomer in RAFT polymerization to create water-soluble boronic acid copolymers. For instance, poly(4-pinacolatoborylstyrene)-block-poly(N,N-dimethylacrylamide) forms micelles in aqueous media, enabling drug delivery applications. Deprotection of the pinacol ester under mild acidic conditions yields free boronic acid polymers .

Q. What methodologies enable defluoroborylation of polyfluoroarenes using this compound?

Ni/Cu-catalyzed C–F bond borylation converts fluoroarenes to arylboronic esters via oxidative addition. This method tolerates electron-deficient arenes and enables subsequent derivatization (e.g., cross-coupling, hydroxylation) . Key parameters include catalyst loading (5–10 mol%) and diboron reagents like B₂pin₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.